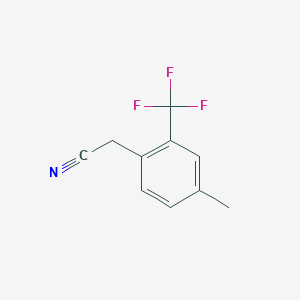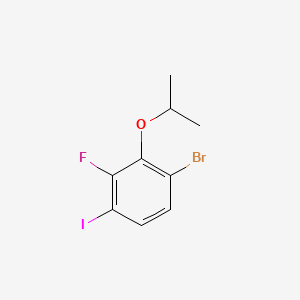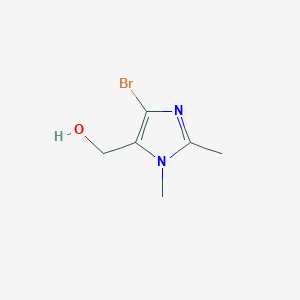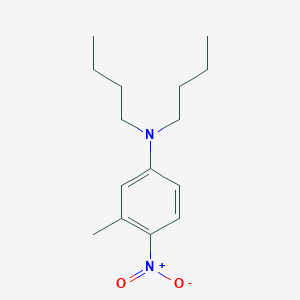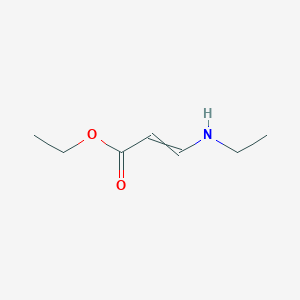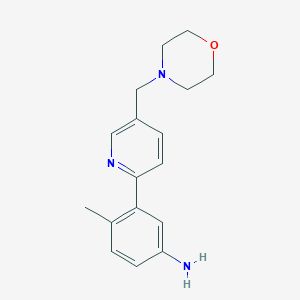
4-Methyl-3-(5-(morpholinomethyl)pyridin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline is an organic compound that features a complex structure with a morpholine ring, a pyridine ring, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the morpholin-4-ylmethyl group.
Introduction of the aniline moiety: The functionalized pyridine is then reacted with an aniline derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study interactions with proteins or other biomolecules.
Mécanisme D'action
The mechanism of action of 4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-4-(morpholin-4-yl)aniline: This compound has a similar structure but with a methoxy group instead of a methyl group.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a morpholine ring, but with different substituents.
Uniqueness
4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its combination of a morpholine ring, pyridine ring, and aniline moiety allows for versatile interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C17H21N3O |
|---|---|
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline |
InChI |
InChI=1S/C17H21N3O/c1-13-2-4-15(18)10-16(13)17-5-3-14(11-19-17)12-20-6-8-21-9-7-20/h2-5,10-11H,6-9,12,18H2,1H3 |
Clé InChI |
LIJGBNHLDAATQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C2=NC=C(C=C2)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)

![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
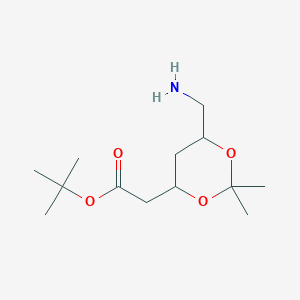
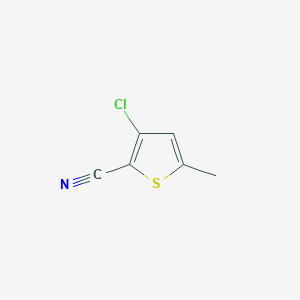
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B13890933.png)
